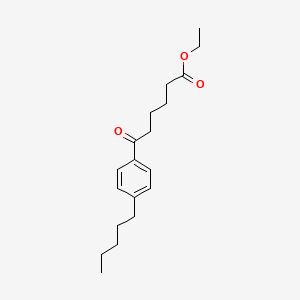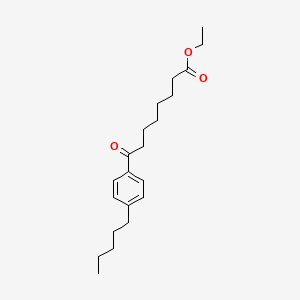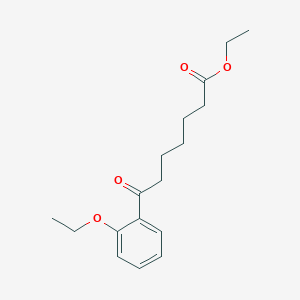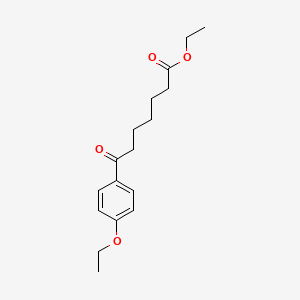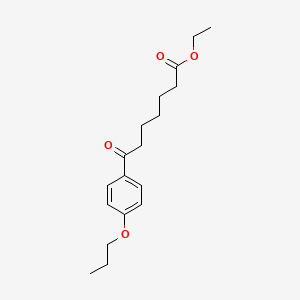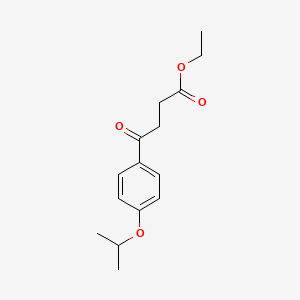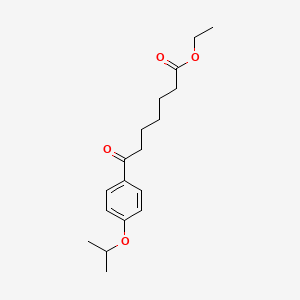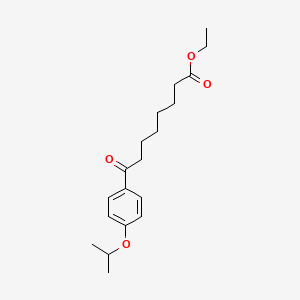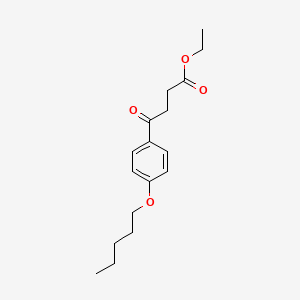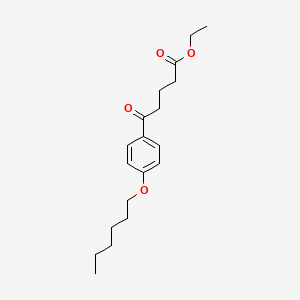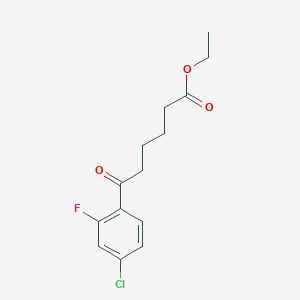
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate, also known as E6-CF-6-OH, is an organic compound with a unique chemical structure. It is an ester of 6-chloro-2-fluorophenol and 6-oxohexanoic acid. E6-CF-6-OH is a colorless, odorless, and crystalline solid with a melting point of 110°C. It is highly soluble in water, methanol, and ethanol.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate has been synthesized and investigated for its chemical reactivity. A study found that this compound can react with glutathione to produce a glutathione conjugate, indicative of potential biological interactions (Jinno et al., 2011).
Antisepsis Agent Synthesis
- This chemical compound has been used in the synthesis of optically active cyclohexene derivatives, particularly as an antisepsis agent. Efficient synthetic methods have been developed for this purpose (Yamada et al., 2006).
Antinociceptive Activities
- Research has explored the antinociceptive activities of related compounds, specifically in the context of pain relief, using animal models. These studies contribute to understanding the pharmacological potential of related chemical structures (Masocha et al., 2016).
Structural Characterization
- Several studies have focused on the synthesis, characterization, and crystal structure analysis of compounds related to ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate. These studies provide insights into the molecular structure and potential applications in various fields, including materials science (Sapnakumari et al., 2014).
Enzymatic Reduction Studies
- Enzymatic reduction of similar compounds has been investigated, providing insights into potential biotechnological applications and understanding enzymatic selectivity and reactivity (Gopalan & Jacobs, 1990).
Medicinal Chemistry Applications
- Compounds with structural similarities to ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate have been synthesized for use as antibacterial agents, demonstrating the compound's relevance in the development of new pharmaceuticals (Matsumoto et al., 1984).
properties
IUPAC Name |
ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWTTDVCADHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

